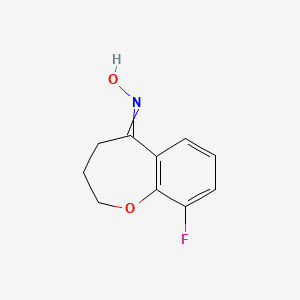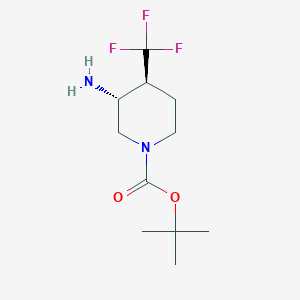![molecular formula C11H11NO2 B11821443 N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine](/img/structure/B11821443.png)
N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine is a chemical compound with the molecular formula C11H11NO2. It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature. Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine typically involves the reaction of 3-methyl-1-benzofuran-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an ethanol solvent at room temperature, yielding the desired product after purification.
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine has several scientific research applications:
Chemistry: Used in organic synthesis and chemical transformations, such as palladium-catalyzed O-arylation reactions.
Biology: Exhibits biological activities like monoamine oxidase inhibition, which is relevant for developing treatments for neurological disorders.
Medicine: Potential therapeutic agent for cancer treatment due to its pro-oxidative effects and ability to induce apoptosis in cancer cells.
Industry: Utilized in materials science for the synthesis of nanostructured materials.
Mecanismo De Acción
Molecular Targets and Pathways
The primary targets of N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine are cancer cells, particularly leukemia cells (K562), prostate cancer cells (PC3), colon cancer cells (SW620), and human kidney cancer cells (Caki 1). These cells are targeted due to their overactive receptor tyrosine kinase signaling pathway.
Mode of Action
This compound interacts with its targets by inducing pro-oxidative effects, which increase reactive oxygen species in cancer cells. This interaction leads to an increase in reactive oxygen species, especially at 12 hours of incubation.
Biochemical Pathways
The compound affects the biochemical pathways related to apoptosis, or programmed cell death. It has been shown to have proapoptotic properties, confirmed through the Caspase-Glo 3/7 assay.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran: The parent compound, known for its biological activities.
3-methylbenzofuran: A methylated derivative with similar properties.
Hydroxylamine derivatives: Compounds with similar functional groups that exhibit comparable reactivity.
Uniqueness
N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine is unique due to its specific combination of benzofuran and hydroxylamine functionalities, which confer distinct biological activities and chemical reactivity.
Propiedades
IUPAC Name |
N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-9-5-3-4-6-10(9)14-11(7)8(2)12-13/h3-6,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXPVBXCEATBBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=NO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

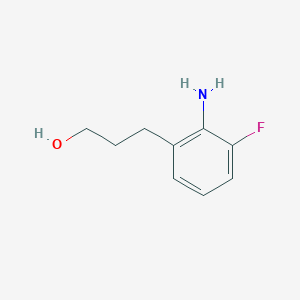
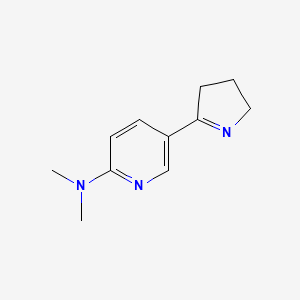

![3-([(Tert-butoxy)carbonyl]amino)hex-5-ynoic acid](/img/structure/B11821376.png)
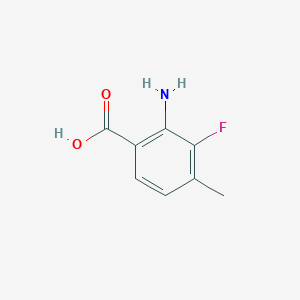



![Methyl 7-aMinobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B11821398.png)
